Methyl 4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1344194-88-2 . It has a molecular weight of 186.25 . The IUPAC name for this compound is methyl 4-(1-aminoethyl)-1-piperidinecarboxylate . The physical form of this compound is a powder .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is known that piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The Inchi Code for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” is 1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 .Chemical Reactions Analysis
“Methyl piperidine-4-carboxylate” is known to be a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 4-(aminomethyl)piperidine-1-carboxylate” is a powder with a molecular weight of 186.25 .Scientific Research Applications
Synthesis of Vandetanib and Related Compounds
This chemical serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent used for the treatment of certain types of cancer. The process involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating its utility in complex organic syntheses. The synthesis route featuring Methyl 4-(aminomethyl)piperidine-1-carboxylate highlights its significance in producing compounds with commercial and therapeutic value (W. Mi, 2015).
Development of Novel Biopolymers
Research on xylan derivatives showcases the potential of using this compound in creating new biopolymer ethers and esters. These derivatives exhibit specific properties based on functional groups, substitution degrees, and patterns, which can be tailored for various applications, including drug delivery. The modification of biopolymers to include functionalities derived from Methyl 4-(aminomethyl)piperidine-1-carboxylate illustrates its role in advancing material science and biomedical engineering (K. Petzold-Welcke et al., 2014).
Pharmacological Research
In pharmacology, this compound is implicated in the study of opiate derivatives, emphasizing its importance in understanding drug-receptor interactions. The detailed examination of stereochemistry and biological activity in relation to its structure provides valuable insights into designing more effective therapeutic agents. This highlights its role in the discovery and optimization of new drugs, reflecting its broad utility in pharmaceutical research (G. Brine et al., 1997).
Analytical and Synthetic Chemistry Applications
Methyl 4-(aminomethyl)piperidine-1-carboxylate is also a critical component in the development of analytical methods and synthetic pathways for various compounds. Its utility in creating sensitive and specific assays for drug substances underlines its value in both research and quality control settings. The development of novel synthetic routes utilizing this compound further underscores its importance in expanding the capabilities of synthetic and analytical chemistry (V. Rode & M. Tajne, 2021).
Safety And Hazards
Future Directions
While specific future directions for “Methyl 4-(aminomethyl)piperidine-1-carboxylate” were not found, it is worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods for piperidine derivatives, including “Methyl 4-(aminomethyl)piperidine-1-carboxylate”.
properties
IUPAC Name |
methyl 4-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNLRXEEPUTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(aminomethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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